2'-Methyl[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2’-Methyl[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a nitrile group is attached to the third carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2-bromotoluene and magnesium in anhydrous ether.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of 2’-Methyl[1,1’-biphenyl]-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 2-bromotoluene, magnesium, and 3-chlorobenzonitrile are handled in industrial reactors.
Temperature Control: Industrial reactors are equipped with advanced temperature control systems to maintain the reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 2’-Methyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 2’-Methyl[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2’-Methyl[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Methyl[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signal transduction pathways, such as those involving nuclear factor kappaB (NFkappaB), which plays a role in cell growth, cell death, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl[1,1’-biphenyl]: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3-Methyl[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C14H11N |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(2-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,1H3 |
InChI Key |
YWZPKVVVOMUEIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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